2,4-difluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with 2,4-difluorophenyl and tetrazole moieties. The tetrazole ring (a five-membered ring with four nitrogen atoms) is substituted with a 2-methoxyethyl group at the N1 position and a 5-oxo group, forming a bicyclic structure.
Properties
IUPAC Name |
2,4-difluoro-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O3/c1-27-9-8-23-17(26)24(22-21-23)13-5-3-12(4-6-13)20-16(25)14-7-2-11(18)10-15(14)19/h2-7,10H,8-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMWYDPZWMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₇H₁₅F₂N₅O₃
- Molecular Weight : 375.33 g/mol
- CAS Number : 1396881-04-1
The compound is believed to exert its biological effects through multiple mechanisms, primarily involving the modulation of specific molecular targets. Preliminary studies suggest that it may influence pathways related to cancer proliferation and pain management.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of various compounds similar to this compound against several cancer cell lines. The following table summarizes the IC₅₀ values for related compounds tested on different cancer types:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2,4-Difluoro Compound | MDA-MB-231 (Breast) | 0.95 | |
| Similar Compound A | HeLa (Cervical) | 0.50 | |
| Similar Compound B | K562 (Leukemia) | 3.58 |
The data indicates that compounds with structural similarities to this compound exhibit significant antiproliferative activity, especially against breast cancer cell lines.
Analgesic Activity
The compound's potential analgesic properties have also been explored. In a study assessing various oxazolones, it was found that compounds containing methoxy groups exhibited notable analgesic effects in writhing tests and hot plate tests, suggesting a possible therapeutic application in pain management .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of fluorine atoms and the methoxyethyl substituent may enhance its biological activity. The following points summarize key findings from SAR studies:
- Fluorine Substitution : The introduction of fluorine at the 2 and 4 positions on the phenyl ring has been shown to increase binding affinity to target proteins.
- Methoxyethyl Group : This group may enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.
- Tetrazole Moiety : The presence of the tetrazole ring is associated with increased potency against specific molecular targets involved in tumor growth and inflammation.
Study on Antiproliferative Effects
In a recent investigation published in MDPI, a series of compounds were synthesized and their antiproliferative activities were assessed against various cancer cell lines. The study concluded that compounds with structural features similar to this compound exhibited promising anticancer activities with IC₅₀ values significantly lower than those of existing chemotherapeutics .
Toxicological Assessment
An acute toxicity study was conducted on related compounds using the OECD guidelines. Results indicated low toxicity profiles for these compounds when administered at therapeutic doses . Histopathological evaluations showed no significant adverse effects on major organs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Tetrazole vs. Triazole/Thiazole/Oxadiazole : The tetrazole core (four nitrogens) offers higher aromatic stabilization and metabolic resistance compared to triazoles (three nitrogens) or thiazoles (sulfur-containing). Oxadiazoles (e.g., in ) are often used as bioisosteres for ester or amide groups but lack the electron-deficient character of tetrazoles .
- Substituent Impact: The 2-methoxyethyl group in the target compound enhances solubility compared to alkyl chains in propionamide analogs (). Fluorine atoms in the benzamide moiety improve membrane permeability relative to non-fluorinated analogs (e.g., methoxybenzamide in ) .
Table 2: Property Comparison
Key Findings :
- The target compound’s higher logP (3.2) compared to oxadiazole prodrugs (1.8–2.3) suggests improved lipid membrane penetration but reduced aqueous solubility.
- Fluorine substitution enhances metabolic stability relative to non-fluorinated triazole-thiones () and methoxybenzamide derivatives () .
- The tetrazole’s 5-oxo group may mimic carboxylates in biological targets, similar to oxadiazolone prodrugs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
